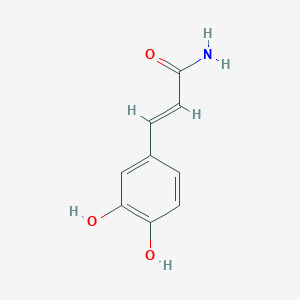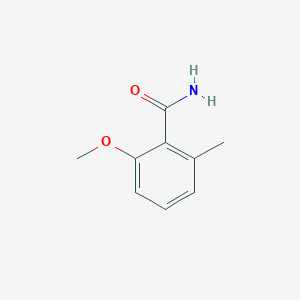
2-メトキシ-6-メチルベンズアミド
概要
説明
2-Methoxy-6-Methylbenzamide is an organic compound with the molecular formula C10H13NO2. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications
科学的研究の応用
2-Methoxy-6-Methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrial compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-Methylbenzamide can be achieved through several methods. One common approach involves the reduction hydrogenation of 2-methyl-6-nitrobenzoic acid or its methyl ester using methanol as a solvent and hydrogen as a hydrogen source. Palladium carbon or platinum carbon is used as a catalyst. This process yields 2-amino-6-methylbenzoic acid or its methyl ester, which is then subjected to diazotization, hydrolysis, and esterification reactions to produce 2-hydroxy-6-methyl benzoate. The final step involves methylation using dimethyl sulfate as a methylating agent in the presence of alkali to obtain 2-methoxy-6-methyl benzoate, which is then hydrolyzed to produce 2-Methoxy-6-Methylbenzamide .
Industrial Production Methods
Industrial production of 2-Methoxy-6-Methylbenzamide typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reagents to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
2-Methoxy-6-Methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The methoxy and methyl groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.
作用機序
The mechanism of action of 2-Methoxy-6-Methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-Methoxy-6-Methylbenzamide can be compared with other similar compounds, such as:
2-Methoxy-6-Methylbenzoic Acid: This compound has a similar structure but contains a carboxylic acid group instead of an amide group. It is used in different chemical reactions and has distinct properties.
2-Methoxy-6-Methylbenzyl Alcohol: This compound contains a hydroxyl group instead of an amide group and is used in various organic synthesis reactions.
2-Methoxy-6-Methylbenzaldehyde: This compound contains an aldehyde group and is used as an intermediate in the synthesis of other organic compounds.
特性
IUPAC Name |
2-methoxy-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQLMNZDQZOWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid, and how is it prepared?
A1: A key intermediate in the synthesis of 2-methoxy-6-methylbenzoic acid is N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide. This compound is efficiently synthesized [] through directed ortho-metalation of N-tert-butyl-N-methyl-2-methoxybenzamide. Treatment of the starting benzamide with a strong base, followed by reaction with methyl iodide, leads to the formation of the desired product in high yield (98%).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



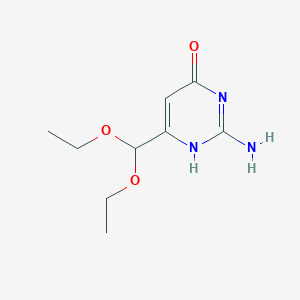
![N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide](/img/structure/B189752.png)
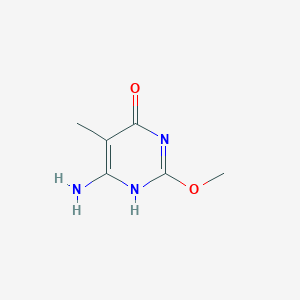
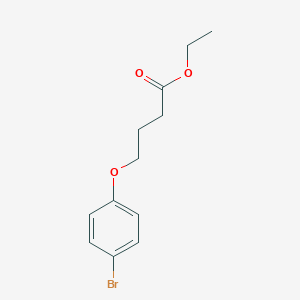
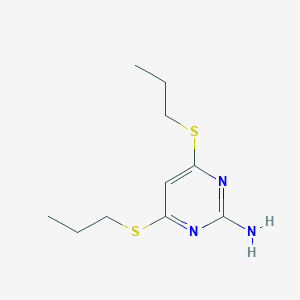
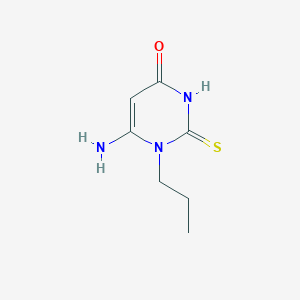
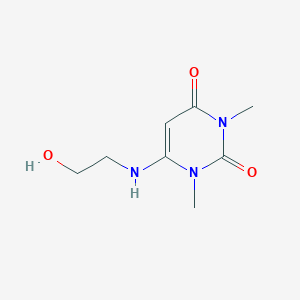
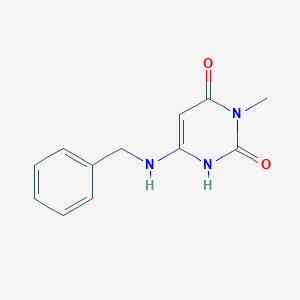
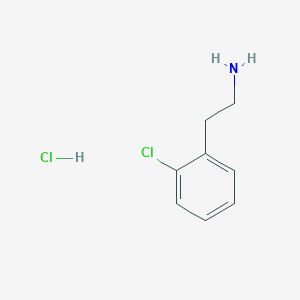
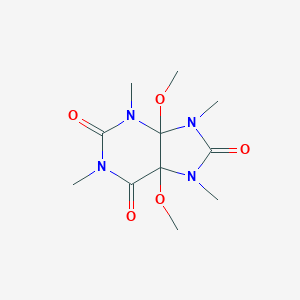
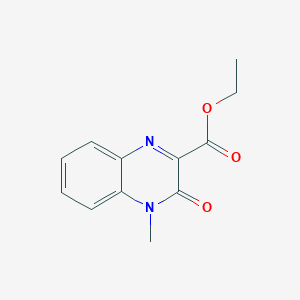
![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)
